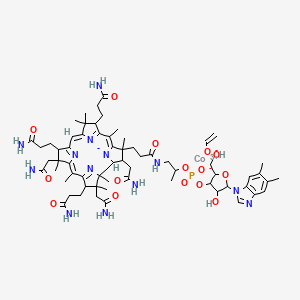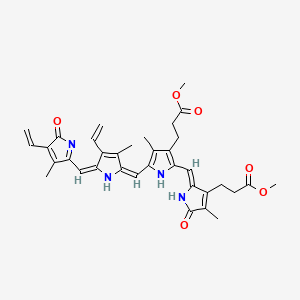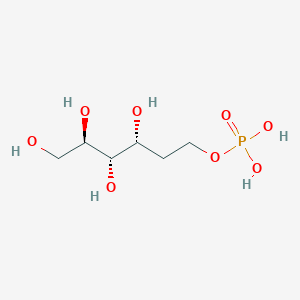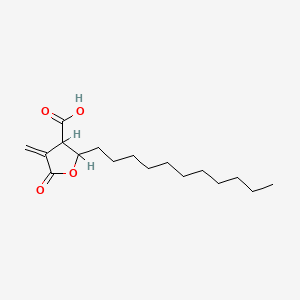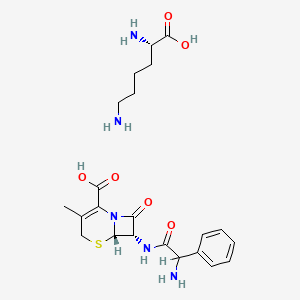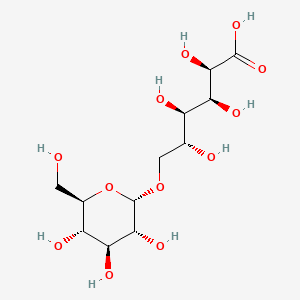
alpha-Eucaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Eucaine is a benzoate ester.
Scientific Research Applications
Configuration Studies
- The configurations of alpha-Eucaine have been explored through studies of its isomers, like beta-eucaine. Understanding the molecular configuration, such as the positioning of hydroxyl groups, is crucial for scientific applications in pharmacology and chemistry. (Perks & Russell, 1967).
Historical Regulation and Use
- Alpha-Eucaine, alongside other local anesthetics, was subject to regulations due to its addictive potential. Its historical context provides insights into the evolution of anesthetic use and the shift towards alternatives like procaine. (Bause, 2012).
Toxicity Comparisons
- Alpha-Eucaine's toxic effects were compared to those of cocain in historical studies. This comparison was important in the context of local anesthetics and their safe use in medical practice. (Peck, 1899).
Anesthetic Usage in Proctology
- Beta-Eucaine, a derivative of alpha-Eucaine, has been utilized in proctology for its anesthetic properties. The preference for beta-eucaine due to its lower toxicity and effectiveness in causing anesthesia in specific medical procedures highlights its relevance in medical research and application. (Buffalo Medical Journal, 1910).
Comparative Studies with Cocaine
- Comparative studies between Eucaine and Cocaine as anesthetics shed light on their respective efficacy, duration of anesthesia, and side effects, providing valuable information for medical and pharmacological research. (The Southern Medical Record, 1897).
properties
CAS RN |
470-68-8 |
|---|---|
Product Name |
alpha-Eucaine |
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-17(2)12-19(16(22)23-6,13-18(3,4)20(17)5)24-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI Key |
MJMZACWQGQGLBI-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)
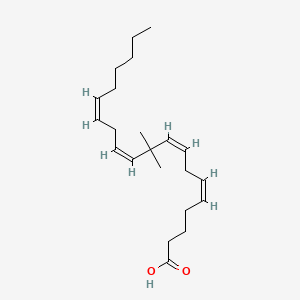
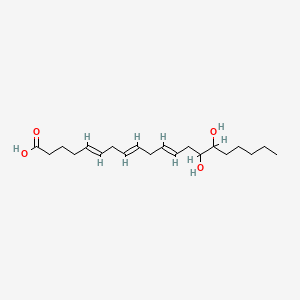
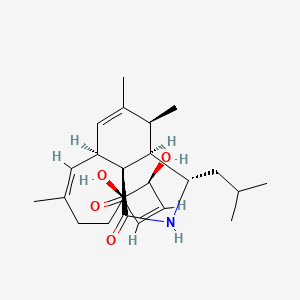
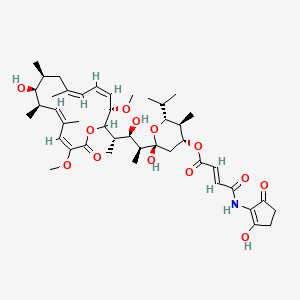
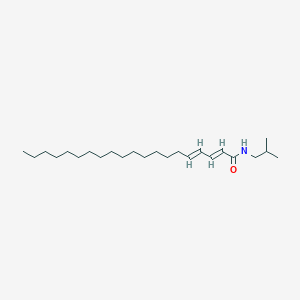

![N-[(E)-11-[(24Z)-12,16-Dihydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1237323.png)
